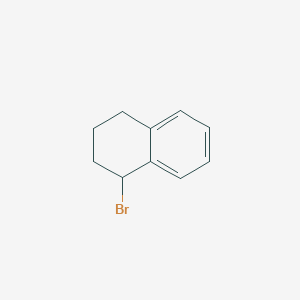

1-溴-1,2,3,4-四氢萘

描述

Molecular Structure Analysis

The molecular structure of compounds related to 1-Bromo-1,2,3,4-tetrahydronaphthalene has been studied using X-ray crystallographic techniques. For instance, the structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, a metabolite of naphthalene, was determined, revealing a "twist-boat" conformation in the saturated carbon skeleton and variations in the epoxide ring due to steric effects .

Synthesis Analysis

Several methods have been developed to synthesize derivatives of tetrahydronaphthalene. Reductive debromination using tetrakis(dimethylamino)ethylene (TDAE) has been shown to produce 1,2,3,4-tetrahydronaphthalenes . Additionally, high-temperature bromination of tetralin has been used to synthesize 1,4-dibromo-1,2,3,4-tetrahydronaphthalene, which can be further modified to create various naphthalene derivatives . Quantum chemical studies have also substantiated the regioselectivity of bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene, leading to the synthesis of novel compounds .

Chemical Reactions Analysis

The reactivity of brominated tetrahydronaphthalene compounds has been explored in various contexts. For example, a formal [2 + 2 + 2] cycloaddition with 2-bromophenylboronic acid has been used to construct a multi-substituted dihydronaphthalene scaffold . The incorporation of an allene unit into 1,4-dihydronaphthalene has been studied, generating reactive intermediates and dimerization products . Furthermore, the conversion of bromo compounds to lithio derivatives has been described, providing access to a range of substituted chromenes and thiochromenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-1,2,3,4-tetrahydronaphthalene and its derivatives can be inferred from the molecular structure and synthesis methods. The "twist-boat" conformation suggests a certain rigidity in the molecule's structure, which could influence its reactivity and physical properties . The methods of synthesis, such as bromination and debromination reactions, indicate that these compounds can be modified to produce a variety of derivatives with different physical and chemical characteristics .

科学研究应用

手性辅助剂在不对称Reformatsky反应中的应用

1-溴-1,2,3,4-四氢萘衍生物已被用于不对称Reformatsky反应中。具体来说,从萘合成的(1S,2S)-1-氨基-2-羟基-1,2,3,4-四氢萘烷作为这些反应中的手性辅助剂,展示了该化合物在合成过程中对立体化学控制的实用性 (Orsini et al., 2005)。

还原去溴化过程

该化合物已参与发展还原去溴化方法。一项研究描述了1,2-双(溴甲基)芳烃的还原去溴化过程,产生1,2,3,4-四氢萘烷,展示了其在化学转化中的作用 (Nishiyama et al., 2005)。

溴化和合成研究

对四氢萘(1,2,3,4-四氢萘的另一个名称)的高温溴化进行了研究,以有效合成溴代萘衍生物,突显了其在合成复杂有机分子中的重要性 (Çakmak等,2000)。

纳米结构中的自组装

研究了1,2,3,4-四氢萘烷分子的自组装行为,揭示了其在创建纳米结构(如手性风车状纳米结构和人字形排列)中的潜力。这项研究为纳米技术和材料科学开辟了新的途径 (Silly et al., 2017)。

量子化学研究

已进行了量子化学研究,以了解1,2,3,4-四氢萘烷衍生物中溴化的区域选择性。这些研究对于预测和优化分子水平上的化学反应至关重要 (Pankratov et al., 2004)。

物理性质分析

对1,2,3,4-四氢萘烷混合物的物理性质进行了研究,如密度、粘度和声速。这些性质对于材料科学和工程中的应用至关重要,特别是在设计和理解流体系统方面 (Prak & Lee, 2016)。

合成新化合物

1-溴-1,2,3,4-四氢萘烷在合成各种新化合物中起着重要作用,包括视黄醇类化合物,具有潜在的治疗应用。合成过程通常涉及复杂的反应,展示了该化合物在有机合成中的多功能性 (Faul et al., 2001)。

光溴化和脱氢研究

该化合物在光溴化和脱氢研究中发挥着重要作用,有助于我们理解光化学反应。这些研究对于开发光化学合成方法至关重要 (Zong et al., 2002)。

自燃研究

已对1,2,3,4-四氢萘烷在中高温下的自燃性能进行了研究。这类研究对于理解和改进燃烧过程至关重要,特别是在交通燃料的开发中 (Raza et al., 2020)。

有机化学探索

该化合物还用于创建复杂的有机结构,如含芳基的萜类化合物。这展示了其在有机化学领域的实用性,特别是在合成具有生物活性分子方面 (Kukovinets et al., 2008)。

共轭加成反应

1,2,3,4-四氢萘衍生物已被用于与吲哚和吡咯的共轭加成反应中。这种反应类型在合成复杂有机化合物中很重要,包括药物(Malhotra et al., 2013)。

安全和危害

1-Bromo-1,2,3,4-tetrahydronaphthalene is a combustible liquid . It causes skin irritation and serious eye irritation . In case of fire, use CO2, dry chemical, or foam for extinction . Store in a well-ventilated place and keep cool . Dispose of contents/container to an approved waste disposal plant .

属性

IUPAC Name |

1-bromo-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFWBXZNNOYGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560429 | |

| Record name | 1-Bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1,2,3,4-tetrahydronaphthalene | |

CAS RN |

75238-77-6 | |

| Record name | 1-Bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。